molecular formula C11H5N3O B14378897 4-Cyano-2-diazonionaphthalen-1-olate CAS No. 88429-05-4

4-Cyano-2-diazonionaphthalen-1-olate

Cat. No.: B14378897
CAS No.: 88429-05-4
M. Wt: 195.18 g/mol
InChI Key: KXPSUAVWCZHCJP-UHFFFAOYSA-N
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Description

4-Cyano-2-diazonionaphthalen-1-olate is a chemical compound with the molecular formula C₁₁H₅N₃O It is known for its unique structure, which includes a cyano group and a diazonium group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-diazonionaphthalen-1-olate typically involves the diazotization of 4-cyano-2-aminonaphthalene. The process begins with the nitration of naphthalene to form 4-nitronaphthalene, followed by reduction to yield 4-aminonaphthalene. The amino group is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently converted to the diazonium naphthalen-1-olate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-diazonionaphthalen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the diazonium group to an amino group.

    Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like phenols and aromatic amines under acidic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: 4-Cyano-2-aminonaphthalene

    Substitution: Azo compounds

Scientific Research Applications

4-Cyano-2-diazonionaphthalen-1-olate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-Cyano-2-diazonionaphthalen-1-olate involves its reactivity with nucleophiles. The diazonium group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new compounds. This reactivity is exploited in the synthesis of azo dyes and other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanoquinazoline: Shares the cyano group but differs in the core structure.

    4-Cyano-2-aminonaphthalene: Precursor in the synthesis of 4-Cyano-2-diazonionaphthalen-1-olate.

    4-Cyano-2-nitronaphthalene: Another related compound with a nitro group instead of a diazonium group.

Properties

CAS No.

88429-05-4

Molecular Formula

C11H5N3O

Molecular Weight

195.18 g/mol

IUPAC Name

4-cyano-2-diazonionaphthalen-1-olate

InChI

InChI=1S/C11H5N3O/c12-6-7-5-10(14-13)11(15)9-4-2-1-3-8(7)9/h1-5H

InChI Key

KXPSUAVWCZHCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2[O-])[N+]#N)C#N

Origin of Product

United States

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